Chemical structure and physical properties of 4-Methyl-6-phenoxypyrimidine
Chemical structure and physical properties of 4-Methyl-6-phenoxypyrimidine
In-Depth Technical Guide: Chemical Structure, Physical Properties, and Applications of 4-Methyl-6-phenoxypyrimidine
As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive, mechanistic, and highly actionable overview of 4-methyl-6-phenoxypyrimidine. This guide is designed for researchers and drug development professionals who require not just the "what" but the "why" behind this compound's chemical behavior, synthesis, and pharmacological utility.
Chemical Identity and Structural Elucidation
4-Methyl-6-phenoxypyrimidine is a highly versatile heterocyclic building block. The pyrimidine core—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3—is a privileged scaffold in medicinal chemistry due to its structural similarity to natural nucleobases. The substitution pattern of this specific molecule (a methyl group at C4 and a phenoxy group at C6) imparts unique electronic and steric properties that make it an ideal intermediate for complex drug synthesis[1].
Physicochemical Properties
The following table summarizes the core quantitative data for 4-methyl-6-phenoxypyrimidine, providing a baseline for analytical and computational chemistry workflows[1][2].
| Property | Value |
| Chemical Name | 4-Methyl-6-phenoxypyrimidine |
| CAS Registry Number | 55849-46-2 |
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| SMILES String | CC1=CC(OC2=CC=CC=C2)=NC=N1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Two pyrimidine nitrogens, one ether oxygen) |
Structural Causality via 1 H NMR Spectroscopy
To ensure absolute trustworthiness in structural validation, 1 H NMR spectroscopy is the gold standard. The chemical shifts of 4-methyl-6-phenoxypyrimidine are not arbitrary; they are a direct consequence of the molecule's electronic distribution[3].
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Structural Rationale |
| 8.68 | Singlet (s) | 1H | Pyrimidine C2-H | Highly deshielded by the strong electron-withdrawing effect of the two adjacent sp2 hybridized nitrogen atoms. |
| 7.42 - 7.47 | Multiplet (m) | 2H | Phenoxy meta-H | Standard aromatic resonance, largely unaffected by the ether oxygen's resonance effects. |
| 7.25 - 7.31 | Multiplet (m) | 1H | Phenoxy para-H | Standard aromatic resonance. |
| 7.13 - 7.17 | Multiplet (m) | 2H | Phenoxy ortho-H | Shielded relative to meta protons due to the electron-donating resonance (+M effect) of the ether oxygen lone pairs. |
| 6.72 | Singlet (s) | 1H | Pyrimidine C5-H | Positioned between the methyl and phenoxy groups; shielded by the +M effect of the phenoxy oxygen. |
| 2.50 | Singlet (s) | 3H | C4-Methyl (-CH 3 ) | Deshielded relative to a standard alkane due to its direct attachment to the electron-deficient pyrimidine ring. |
Synthesis Methodology: Nucleophilic Aromatic Substitution (S N Ar)
The most robust method for synthesizing 4-methyl-6-phenoxypyrimidine is via a Nucleophilic Aromatic Substitution (S N Ar) reaction between 4-chloro-6-methylpyrimidine and phenol[4][5].
Mechanistic Causality
Why does S N Ar work so efficiently here? The pyrimidine ring is a highly π -electron-deficient system. The electronegative nitrogen atoms lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C4 and C6 positions highly electrophilic. When phenol is deprotonated by a base, the resulting phenoxide ion acts as a strong nucleophile. It attacks the C6 position, forming a negatively charged Meisenheimer complex. The subsequent collapse of this intermediate expels the chloride ion, restoring aromaticity[4].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure high yield and purity.
-
Reagent Preparation: Charge a dry, round-bottom flask with 4-chloro-6-methylpyrimidine (1.0 eq) and phenol (1.1 eq).
-
Solvent & Base Selection: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. Causality: DMF is a polar aprotic solvent that perfectly solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive. Add Potassium Carbonate (K 2 CO 3 , 1.5 eq). Causality: K 2 CO 3 is basic enough to completely deprotonate phenol (pKa ~10) but mild enough to prevent degradation of the pyrimidine core.
-
Reaction Execution: Heat the mixture to 80-100°C under an inert nitrogen atmosphere for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The protocol self-validates when the UV-active spot corresponding to the starting material completely disappears.
-
Workup & Isolation: Cool the mixture to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and brine. Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
Figure 1: S N Ar synthesis workflow for 4-methyl-6-phenoxypyrimidine.
Applications in Drug Development
4-Methyl-6-phenoxypyrimidine serves as a critical structural motif in several advanced pharmacological applications.
Antiviral Agents (HIV Integrase Inhibitors)
Derivatives of phenoxypyrimidines have been extensively patented and utilized in the development of anti-HIV agents. Specifically, these compounds act as HIV integrase inhibitors. The pyrimidine core provides the necessary hydrogen-bonding network to interact with the active site of the viral integrase enzyme, preventing the insertion of the viral genome into the host DNA[3][6].
Neurological and Anti-Inflammatory Targets (NGFI-B/RXR Modulation)
Substituted pyrimidines containing the phenoxy motif are potent modulators of the NGFI-B (Nurr77) / RXR nuclear receptor heterodimers.
-
Neurological Impact: Activation of this pathway promotes the survival and differentiation of dopaminergic neurons, making these compounds highly valuable in models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis[7][8].
-
Anti-Inflammatory Impact: In smooth muscle cells, NGFI-B modulation inhibits pathological cell proliferation, acting as a "natural brake" to dampen acute inflammatory reactions, which is protective in atherosclerosis models[7].
Figure 2: NGFI-B/RXR modulation pathway by pyrimidine derivatives.
Analytical Validation Protocol
To ensure the trustworthiness of the synthesized compound before integration into biological assays, a strict self-validating analytical protocol must be executed:
-
High-Performance Liquid Chromatography (HPLC): Run the sample on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). A single sharp peak at 254 nm with an Area Under Curve (AUC) >98% validates chemical purity.
-
Nuclear Magnetic Resonance (NMR): Dissolve 5 mg of the product in CDCl 3 . The presence of the diagnostic singlet at δ 8.68 ppm confirms the integrity of the pyrimidine C2 proton, while the absence of a broad singlet at δ ~5.0 ppm confirms the complete removal of unreacted phenol[3].
References
-
PubChem, "4-Methyl-6-phenoxypyrimidine | C11H10N2O | CID 12679939". Source: National Center for Biotechnology Information. URL:[Link]
- Google Patents, "EP1422218B1 - Antiviral agent". Source: European Patent Office.
- Google Patents, "US8455489B2 - Substituted pyrimidine compositions and methods of use". Source: United States Patent and Trademark Office.
-
PMC / NIH, "Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L". Source: PubMed Central. URL:[Link]
Sources
- 1. 4-Methyl-6-phenoxypyrimidine | C11H10N2O | CID 12679939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-6-phenoxypyrimidine | C11H10N2O | CID 12679939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1422218A1 - Antiviral agent - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-6-methylpyrimidine|CAS 3435-25-4|Supplier [benchchem.com]
- 6. EP1422218B1 - Antiviral agent - Google Patents [patents.google.com]
- 7. US8455489B2 - Substituted pyrimidine compositions and methods of use - Google Patents [patents.google.com]
- 8. US8455489B2 - Substituted pyrimidine compositions and methods of use - Google Patents [patents.google.com]
Pyrimidine Substrate
Meisenheimer Complex (Stabilized Intermediate)
Substituted Product
